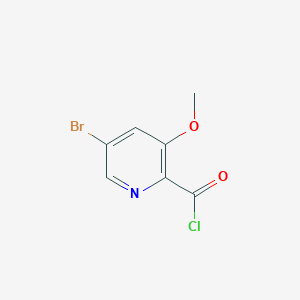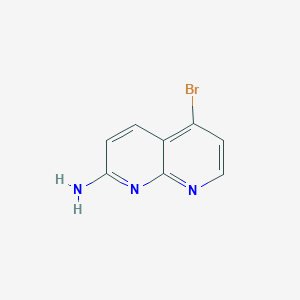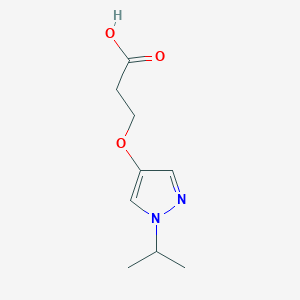
5-Bromo-3-methoxypicolinoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-methoxypicolinoyl chloride is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of picolinic acid, where the bromine and methoxy groups are substituted at the 5th and 3rd positions, respectively, and the carboxyl group is converted to an acyl chloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxypicolinoyl chloride typically involves the following steps:
Bromination: The starting material, 3-methoxypyridine, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: The brominated product is then oxidized to form 5-bromo-3-methoxypicolinic acid.
Conversion to Acyl Chloride: Finally, the picolinic acid derivative is treated with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to convert the carboxyl group to an acyl chloride, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-methoxypicolinoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-bromo-3-methoxypicolinic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically employed under inert atmosphere conditions.
Hydrolysis: Aqueous conditions, often with a base or acid catalyst, facilitate hydrolysis.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Biaryl Compounds: Resulting from coupling reactions.
Picolinic Acid Derivatives: From hydrolysis.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-methoxypicolinoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Employed in the synthesis of molecules for studying biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-methoxypicolinoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-methoxypicolinic acid: The carboxylic acid counterpart.
3-Methoxypicolinoyl chloride: Lacks the bromine substituent.
5-Bromo-2-methoxypicolinoyl chloride: Differently substituted isomer.
Uniqueness
5-Bromo-3-methoxypicolinoyl chloride is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and the types of derivatives it can form. This makes it a valuable compound for targeted synthesis in various research fields.
Eigenschaften
IUPAC Name |
5-bromo-3-methoxypyridine-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-5-2-4(8)3-10-6(5)7(9)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYCRHFQXIESEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)










